2H-Pyran-5-ol

Organic Synthesis Pericyclic Reaction Cycloaddition

2H-Pyran-5-ol is a six-membered oxygen-containing heterocycle (C5H6O2, MW 98.10 g/mol), characterized by a 2H-pyran core with a hydroxyl group at the 5-position. This specific arrangement distinguishes it from other pyran isomers like 4H-pyran and saturated analogs such as tetrahydropyran.

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
Cat. No. B15231877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-5-ol
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC1C=CC(=CO1)O
InChIInChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2,4,6H,3H2
InChIKeyJQKDAXDFMYNZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran-5-ol: Procurement Guide for this Reactive Heterocyclic Building Block


2H-Pyran-5-ol is a six-membered oxygen-containing heterocycle (C5H6O2, MW 98.10 g/mol), characterized by a 2H-pyran core with a hydroxyl group at the 5-position [1]. This specific arrangement distinguishes it from other pyran isomers like 4H-pyran and saturated analogs such as tetrahydropyran [2]. Its defining feature is the conjugated diene system within the ring, which makes it a highly reactive but intrinsically unstable molecule, prone to polymerization and valence isomerism with its open-chain 1-oxatriene form [3][4]. This inherent instability is a critical factor for procurement and handling.

Pericyclic reaction workflows (Diels-Alder, 6π-electrocyclization)
In situ generation from stable precursors recommended
Verify 2H-pyran core; saturated analogs lack diene reactivity

Why Generic 'Pyran' Substitution Fails: The Critical Impact of Double Bond Position on Reactivity and Stability


Substituting a 2H-pyran-5-ol derivative with a generic 'pyran' compound is scientifically unsound due to profound differences in reactivity and stability dictated by the position of the double bonds. The specific diene system in 2H-pyran-5-ol enables unique pericyclic reactions like the Diels-Alder [1] and 6π-electrocyclization [2], which are not possible with its saturated analog, tetrahydropyran, or with the isomeric 4H-pyran [3]. Furthermore, the presence of the hydroxyl group at C5 provides a synthetic handle for further functionalization or influences tautomeric equilibria that can be exploited in specific synthetic strategies [4]. A researcher or procurement specialist who ignores these distinctions risks obtaining a building block with either the wrong reactivity profile or one that has degraded due to the inherent instability of the 2H-pyran core, leading to failed syntheses and wasted resources. The following sections provide quantitative evidence for these critical differentiations.

2H-Pyran-5-ol vs Tetrahydropyran Saturated analog may not support Diels-Alder cycloaddition reactivity
2H-Pyran-5-ol vs 4H-Pyran Isomeric form may shift away from required 1-oxatriene electrocyclization pathway
2H-Pyran-5-ol vs Stable 2H-pyran carboxylate Parent compound is typically a transient intermediate; procurement as a shelf-stable derivative may be required

Quantitative Differentiation of 2H-Pyran-5-ol: Performance Evidence vs. Key Analogs


Diels-Alder Reactivity: 2H-Pyran Core vs. Saturated Analogs

2H-Pyran-5-ol's core structure functions as a reactive diene in Diels-Alder cycloadditions, a reactivity pathway that is completely absent in its saturated analogs. In a direct comparison, a 2H-pyran derivative (generated in situ via oxidation/6π-electrocyclization) readily undergoes a biomimetic Diels-Alder reaction with various dienophiles to yield polycyclic products in a single step [1]. In contrast, saturated analogs like tetrahydropyran are inert under these conditions, being primarily used as protecting groups or solvents. This difference in reactivity is not a matter of degree but of kind.

Diels-Alder reactivity
Class-level
Reactive diene vs Inert
Diene reactivity essential for cycloaddition pathways
Qualitative difference vs. saturated analog under identical conditions
Organic Synthesis Pericyclic Reaction Cycloaddition

Electrocyclization Capability: 2H-Pyran vs. 4H-Pyran Isomers

The 2H-pyran scaffold is uniquely suited for 6π-electrocyclization reactions, a capability that distinguishes it from its isomer, 4H-pyran. Synthetic methodologies, such as the one described by Menz and Kirsch (2006), exploit this by using a base-catalyzed isomerization/6π-oxaelectrocyclization sequence to produce stable 2H-pyran-5-carboxylates from propargyl vinyl ethers [1]. The 4H-pyran isomer, with its different double bond arrangement, does not possess the requisite 1-oxatriene system for this pericyclic process [2]. The Menz and Kirsch protocol yielded stable, highly substituted 2H-pyrans in 48-98% yield, demonstrating the practical utility of this specific reactivity.

Electrocyclization capability
Class-level
6π pathway viable vs Pathway inaccessible
Correct isomeric form enables electrocyclization cascades
Yields 48–98% reported for substituted 2H-pyran derivatives
Organic Synthesis Pericyclic Reaction 6π-Electrocyclization

Handling and Stability Profile: 2H-Pyran-5-ol vs. Stable 2H-Pyran Derivatives

The parent 2H-pyran-5-ol is fundamentally unstable and has not been isolated, in stark contrast to certain substituted derivatives and its saturated analogs. The 2H-pyran core exists in a rapid valence tautomeric equilibrium with its open-chain 1-oxatriene form, making it prone to polymerization and other decomposition pathways under standard conditions [1]. The review by Fatiadi notes that 2H-pyran itself is 'elusive' and 'highly reactive' [2]. This is a critical procurement differentiator. While stable derivatives like the 2H-pyran-5-carboxylates synthesized by Menz and Kirsch can be stored at room temperature for several days [3], the parent 2H-pyran-5-ol requires specialized, often in situ, generation and handling.

Isolation & stability
Class-level
Not isolable at ambient conditions vs. stable for days (substituted derivatives)
Parent compound typically requires in situ generation
Stable precursors or derivatives may be procured for practical use
Compound Management Stability Synthetic Intermediates

Validated Application Scenarios for 2H-Pyran-5-ol and its Derivatives


Complex Natural Product Total Synthesis via Biomimetic Cascades

The unique Diels-Alder reactivity of the 2H-pyran core, as demonstrated by Shoji et al. in the synthesis of epoxyquinols A, B, and C [1], positions 2H-pyran-5-ol derivatives as key intermediates for constructing complex polycyclic natural product frameworks. This application is specifically enabled by the 2H-pyran's ability to act as a diene, a property not shared by saturated analogs [1].

Preparation of Stable, Functionalized 2H-Pyran Building Blocks via Pericyclic Cascades

The one-pot synthesis of stable 2H-pyran-5-carboxylates via propargyl-Claisen rearrangement/6π-electrocyclization [2] highlights a practical industrial application. This method leverages the specific electrocyclization capability of the 2H-pyran scaffold to generate diverse libraries of stable heterocycles for medicinal chemistry or agrochemical discovery. The high yields (48-98%) and product stability are key advantages for scalable synthesis [2].

Leveraging Ring-Chain Tautomerism for Controlled Reactivity

The well-documented valence isomerism between 2H-pyrans and 1-oxatrienes [3] can be exploited for synthetic advantage. For instance, the in situ generation of the reactive diene from a more stable open-chain precursor allows for controlled Diels-Alder reactions. This dynamic behavior, while contributing to the parent compound's instability, is a unique feature that can be harnessed in advanced organic synthesis, differentiating it from static, fully saturated heterocycles [3].

Application
Selection Property
Validation Focus
Biomimetic total synthesis
2H-Pyran diene system
Cycloaddition pathway validation
Stable building block synthesis
6π-Electrocyclization capability
Reaction yield and product stability assessment
Controlled reactivity via tautomerism
Ring-chain equilibrium
In situ generation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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